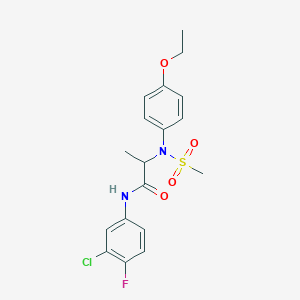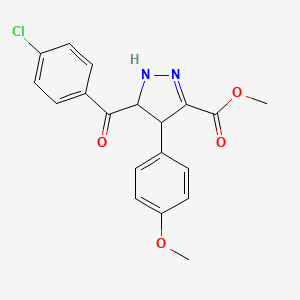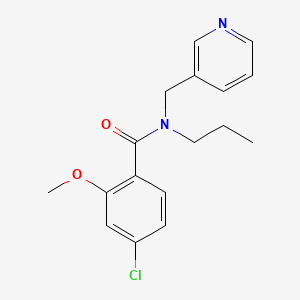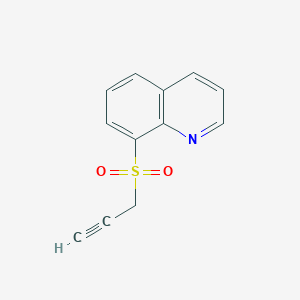![molecular formula C18H18Cl2N2O3S B4020651 N~2~-(3-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropylglycinamide](/img/structure/B4020651.png)
N~2~-(3-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropylglycinamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related chlorophenyl and sulfonyl derivatives involves multi-step chemical processes. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starts from 4-chlorobenzoic acid, undergoing esterification, hydrazination, salt formation, and cyclization (Chen et al., 2010). Similarly, cyclopropane derivatives have been synthesized via [2 + 1] cycloaddition reactions, showcasing the complexity and precision required in such chemical syntheses (Yamazaki et al., 1999).
Molecular Structure Analysis
Molecular structure analysis is critical for understanding the properties and reactivity of a compound. X-ray crystallography, NMR, and computational studies provide detailed insights into molecular geometry, bond lengths, angles, and electronic distribution. The crystal structure of tetrazole derivatives, for example, reveals the planarity of the tetrazole rings and their lack of conjugation with adjacent aryl rings, highlighting the importance of molecular geometry in determining compound properties (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Chemical reactions and properties, including reactivity with other compounds, synthesis pathways, and potential as intermediates for further chemical transformations, are essential for understanding a compound's utility in various applications. Cyclopropanation reactions, for example, demonstrate the methodologies for introducing cyclopropane rings into molecules, which is relevant for synthesizing compounds with similar structural features (Davies et al., 1996).
Physical Properties Analysis
The physical properties, including melting points, solubility, crystal structure, and morphology, are crucial for predicting the behavior of compounds under different conditions. The synthesis and characterization of sulfonamide compounds, involving spectroscopic and crystallographic analyses, provide valuable data on these physical properties (Durgun et al., 2016).
Chemical Properties Analysis
Understanding a compound's chemical properties, such as acidity, basicity, reactivity towards various reagents, and stability under different conditions, is essential for its application in chemical synthesis and other fields. The study of sulfone-substituted cyclopropanes, for example, sheds light on the stereochemistry and reactivity of such compounds, offering insights into their chemical behavior (Yamazaki et al., 1999).
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c19-14-4-8-17(9-5-14)26(24,25)22(12-18(23)21-16-6-7-16)11-13-2-1-3-15(20)10-13/h1-5,8-10,16H,6-7,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDGIQPPOXQYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}ethanol](/img/structure/B4020606.png)
![methyl 4-{[(4-bromophenyl)sulfonyl]oxy}benzoate](/img/structure/B4020612.png)
![N-[4-(2,5-dioxo-3-{[3-(trifluoromethyl)benzyl]amino}-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4020613.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B4020620.png)
![ethyl 5'-{[(acetyloxy)(phenyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B4020625.png)
![methyl [4-({3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-piperidinyl}sulfonyl)phenyl]carbamate](/img/structure/B4020631.png)
![(2-amino-6-isobutylthieno[2,3-b]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B4020634.png)


![4-methyl-3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B4020655.png)

